Dnmt-IN-3

Antimalarial Plasmodium falciparum Inhibitor Potency

Researchers studying Plasmodium falciparum epigenetics often face a critical gap: generic oncology-focused DNMT inhibitors introduce irrelevant human enzyme pathways, confounding antiparasitic mechanism-of-action studies. DNMT-IN-3 directly addresses this with a validated IC50 of 60 nM against P. falciparum and demonstrated target engagement via CETSA (EIF3i thermal stabilization at 30 µM). • Antimalarial potency: IC50 60 nM against P. falciparum, enabling low-concentration treatment with minimal host-cell off-target effects. • Target engagement: CETSA-confirmed EIF3i protein stabilization, supporting chemical biology and mode-of-action validation. • Mechanism class: Non-nucleoside competitive antagonist-avoids DNA incorporation and cytotoxicity artifacts inherent to nucleoside analogs.

Molecular Formula C37H39N7O
Molecular Weight 597.8 g/mol
Cat. No. B12383898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDnmt-IN-3
Molecular FormulaC37H39N7O
Molecular Weight597.8 g/mol
Structural Identifiers
SMILESC1CN(CCC1COC2=CC3=C(C=C2)C(=NC=N3)NCCNC4=CC=CC5=CC=CC=C54)CCNC6=CC=NC7=CC=CC=C76
InChIInChI=1S/C37H39N7O/c1-2-8-30-28(6-1)7-5-11-33(30)39-18-19-41-37-32-13-12-29(24-36(32)42-26-43-37)45-25-27-15-21-44(22-16-27)23-20-40-35-14-17-38-34-10-4-3-9-31(34)35/h1-14,17,24,26-27,39H,15-16,18-23,25H2,(H,38,40)(H,41,42,43)
InChIKeyHVPYXDODTWPWJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DNMT-IN-3 for Malaria Research: A Potent Inhibitor of Plasmodium falciparum DNA Methyltransferase


DNMT-IN-3 (CAS: 1683516-27-9) is a synthetic, non-nucleoside small-molecule inhibitor of DNA methyltransferases (DNMTs). Characterized by a complex multi-ring structure featuring naphthalenyl, quinazolinyl, and piperidinyl moieties, it exhibits a potent antimalarial effect specifically against the human malaria parasite *Plasmodium falciparum* . While broadly categorized as a DNMT inhibitor, its primary reported quantitative activity is defined in the context of parasitic infection, with a demonstrated IC50 of 60 nM against the pathogen [1]. This places DNMT-IN-3 as a specialized tool compound for exploring epigenetic mechanisms within parasitic models, rather than a general-purpose DNMT inhibitor for oncology research.

Why DNMT-IN-3 Cannot Be Substituted with Generic DNMT Inhibitors in Parasite Studies


The class of DNA methyltransferase inhibitors is heterogeneous, with profound differences in mechanism, chemical class, and therapeutic applicability. Nucleoside analogs like 5-Azacytidine and Decitabine function through incorporation into DNA and covalent enzyme trapping, leading to pan-DNMT degradation and substantial cytotoxicity [1]. Conversely, non-nucleoside inhibitors such as RG108, SGI-1027, and DNMT-IN-3 act as competitive antagonists at the enzyme's active site without DNA incorporation, resulting in distinct selectivity and toxicity profiles [2]. Critically, DNMT-IN-3 possesses a unique activity profile against *Plasmodium falciparum* that is not mirrored by other commonly used non-nucleoside DNMT inhibitors, which have been optimized for mammalian DNMT1 or DNMT3B [3]. Therefore, substituting DNMT-IN-3 with a more readily available oncology-focused DNMT inhibitor like SGI-1027 or RG108 would fundamentally alter an experiment, introducing irrelevant human DNMT inhibition pathways and failing to recapitulate the specific antiparasitic mechanism of action.

Quantitative Differentiation of DNMT-IN-3: Potency and Target Engagement Data


Comparative Antimalarial Potency: DNMT-IN-3 vs. SGI-1027 vs. Nanaomycin A

DNMT-IN-3 demonstrates high potency against *P. falciparum*, with an IC50 of 60 nM [1]. This is significantly more potent than the general DNMT inhibitor SGI-1027, which has an IC50 > 1 μM for *P. falciparum*, and it is also over 8-fold more potent than the DNMT3B-selective inhibitor Nanaomycin A (IC50 of 500 nM) [2][3]. This data positions DNMT-IN-3 as a high-potency tool for directly perturbing parasite DNMT function.

Antimalarial Plasmodium falciparum Inhibitor Potency

Target Engagement: DNMT-IN-3 Stabilizes Parasite EIF3i Protein in CETSA

Beyond simple enzyme inhibition, DNMT-IN-3 demonstrates direct engagement with its target in a complex biological matrix. In a Cellular Thermal Shift Assay (CETSA) using *P. falciparum* protein extracts, treatment with 30 µM DNMT-IN-3 for 1 hour stabilized the EIF3i protein across a temperature gradient from 40°C to 52°C [1]. CETSA data confirms a direct physical interaction between the compound and its protein target (or target complex) within the parasite's proteome, providing a higher level of evidence for its mechanism of action beyond a simple IC50 value.

Target Engagement CETSA Parasitology

Chemical Class Differentiation: DNMT-IN-3 is a Non-Nucleoside Inhibitor

DNMT-IN-3 belongs to the chemical class of non-nucleoside DNMT inhibitors, which are structurally distinct from the more common and clinically advanced nucleoside analogs like 5-Azacytidine (Vidaza) and Decitabine (Dacogen) [1]. Nucleoside analogs are DNA chain terminators that covalently trap and degrade DNMTs, leading to broad cytotoxicity. In contrast, non-nucleoside inhibitors like DNMT-IN-3 do not incorporate into DNA and instead inhibit DNMT catalytic activity directly [2]. This fundamental difference in mechanism implies a potentially lower and more selective toxicity profile, which is essential for studies aiming to dissect epigenetic mechanisms without inducing widespread DNA damage and cell death.

Non-Nucleoside Inhibitor Chemical Class Mechanism of Action

DNMT-IN-3: Defined Research Scenarios Based on Quantitative Evidence


Investigating the Role of DNMT in Plasmodium falciparum Epigenetics and Lifecycle Progression

This is the primary and most validated application scenario for DNMT-IN-3. With a proven IC50 of 60 nM against *P. falciparum*, it serves as a potent chemical probe to inhibit parasite DNMT activity [1]. Researchers can employ DNMT-IN-3 in *in vitro* culture models to assess the impact of DNMT inhibition on parasite growth, replication, and stage-specific gene expression. The high potency (IC50 60 nM) makes it suitable for low-concentration treatments that minimize off-target effects on host red blood cells, enabling clearer analysis of the parasite's intrinsic epigenetic regulation.

Validation of Target Engagement via Cellular Thermal Shift Assay (CETSA) in Parasite Lysates

DNMT-IN-3 is a valuable tool for researchers who need to confirm direct compound-protein interactions within the complex *P. falciparum* proteome. As demonstrated by published CETSA data, treatment with 30 µM DNMT-IN-3 for 1 hour results in a clear thermal stabilization of the EIF3i protein [2]. This application scenario is ideal for studies focused on chemical biology, target validation, or mode-of-action studies where confirming physical engagement is a critical experimental step. This capability sets DNMT-IN-3 apart from many research compounds for which only simple enzyme inhibition data is available.

Comparative Studies Between Non-Nucleoside and Nucleoside-Based DNMT Inhibitors in Parasitic Models

For scientists exploring the differential biological consequences of distinct DNMT inhibition mechanisms, DNMT-IN-3 serves as an essential representative of the non-nucleoside class. In comparative studies with nucleoside analogs (e.g., 5-Azacytidine), DNMT-IN-3 can be used to dissect outcomes arising from direct catalytic inhibition versus outcomes stemming from DNA damage, cell cycle arrest, and global protein degradation [3]. This application scenario is particularly relevant in parasitology, where the distinction between a cytotoxic agent and a targeted epigenetic modulator is crucial for drug discovery and understanding parasite biology.

Benchmarking New Antimalarial Compounds with Epigenetic Mechanisms

DNMT-IN-3 provides a well-characterized benchmark for high-throughput screening and structure-activity relationship (SAR) campaigns aimed at developing next-generation antimalarials. Its established potency (IC50 60 nM) and specific target engagement profile in CETSA offer a reliable positive control [1][2]. Researchers developing novel compounds can use DNMT-IN-3 to calibrate their assays, ensuring that their models are capable of detecting and quantifying the effects of DNMT inhibition, and to compare the relative potency and efficacy of their new chemical entities against a validated tool compound.

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